molecular formula C12H12O3 B14907387 6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B14907387
M. Wt: 204.22 g/mol
InChI Key: YLZQAXPOZLAIAR-UHFFFAOYSA-N
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Description

6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound with a unique structure that includes an indene ring system

Preparation Methods

The synthesis of 6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves organic synthesis techniques. One common method includes the reaction of ethyl-substituted cyclohexanone with appropriate reagents under controlled conditions. The reaction conditions often involve the use of acids or bases as catalysts and may require specific temperatures and solvents to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can be compared with similar compounds such as:

  • 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
  • 2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate These compounds share structural similarities but differ in their functional groups and specific applications. The unique ethyl substitution in this compound may confer distinct chemical properties and reactivity, making it valuable for certain applications.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6-ethyl-1-oxo-2,3-dihydroindene-4-carboxylic acid

InChI

InChI=1S/C12H12O3/c1-2-7-5-9-8(3-4-11(9)13)10(6-7)12(14)15/h5-6H,2-4H2,1H3,(H,14,15)

InChI Key

YLZQAXPOZLAIAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CCC2=O)C(=C1)C(=O)O

Origin of Product

United States

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